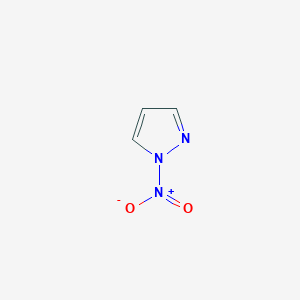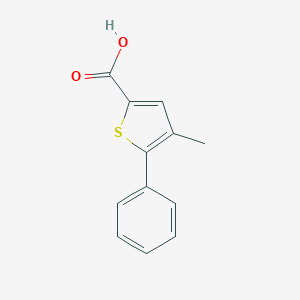![molecular formula C23H17F2N3 B188958 9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-13-5](/img/structure/B188958.png)
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as FLB-457 and has a molecular formula of C24H18F2N4.
Scientific Research Applications
FLB-457 has been studied extensively in the field of medicinal chemistry due to its potential applications as an antipsychotic drug. It has been shown to have high affinity and selectivity for dopamine D2 receptors, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. FLB-457 has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory.
Mechanism Of Action
The mechanism of action of FLB-457 involves its interaction with dopamine D2 receptors and glutamate receptors. FLB-457 binds to the dopamine D2 receptors with high affinity, leading to the inhibition of dopamine signaling in the brain. This inhibition of dopamine signaling is thought to be responsible for the antipsychotic effects of FLB-457. FLB-457 also modulates the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
FLB-457 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of dopamine in the brain, leading to the inhibition of dopamine signaling and the alleviation of psychotic symptoms. FLB-457 has also been shown to modulate the activity of glutamate receptors, leading to the enhancement of synaptic plasticity and the improvement of learning and memory.
Advantages And Limitations For Lab Experiments
One of the main advantages of using FLB-457 in lab experiments is its high affinity and selectivity for dopamine D2 receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one of the limitations of using FLB-457 in lab experiments is its complex synthesis method, which requires careful attention to detail and strict adherence to safety protocols.
Future Directions
There are several future directions for research involving FLB-457. One potential direction is the development of new antipsychotic drugs based on the structure of FLB-457. Another potential direction is the study of the effects of FLB-457 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on the development of new synthesis methods for FLB-457 that are more efficient and cost-effective.
Synthesis Methods
The synthesis of FLB-457 involves several steps, including the preparation of 2-aminobenzophenone, which is then reacted with 4-fluorobenzaldehyde to produce the intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product, FLB-457. The synthesis of FLB-457 is a complex process that requires careful attention to detail and strict adherence to safety protocols.
properties
CAS RN |
77796-13-5 |
|---|---|
Product Name |
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Molecular Formula |
C23H17F2N3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C23H17F2N3/c24-17-8-6-15(7-9-17)19-12-13-22-26-27-23(16-4-2-1-3-5-16)28(22)21-14-18(25)10-11-20(19)21/h1-11,14,19H,12-13H2 |
InChI Key |
DQGNKQABFIIAHK-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




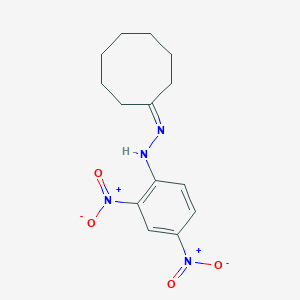
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

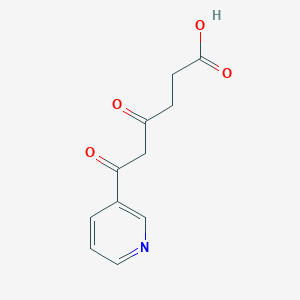
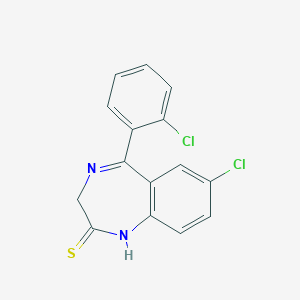
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)

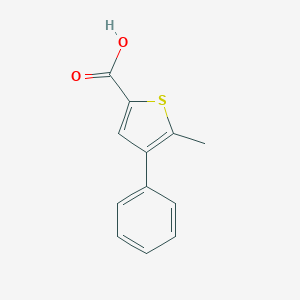

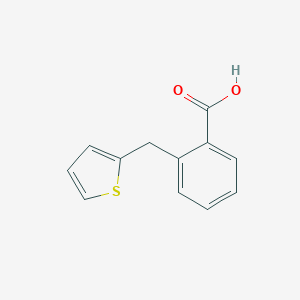
![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
